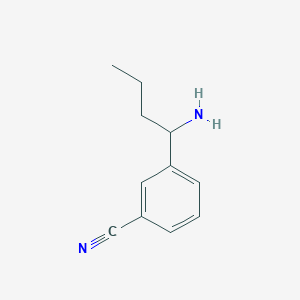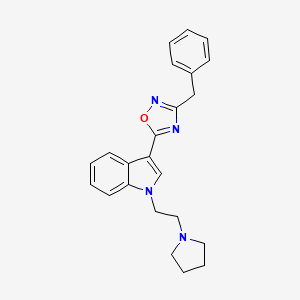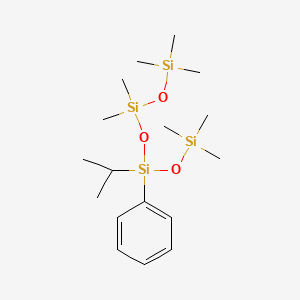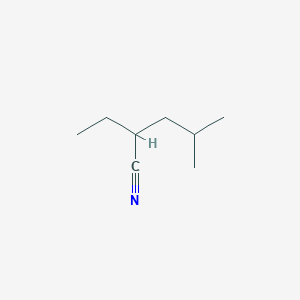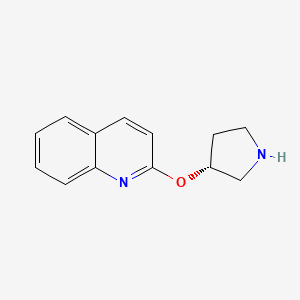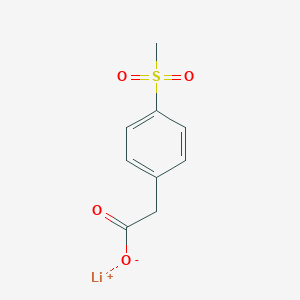
Lithium 2-(4-(methylsulfonyl)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2-(4-(methylsulfonyl)phenyl)acetate is a chemical compound with the molecular formula C₉H₉LiO₄S and a molecular weight of 220.17 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(4-(methylsulfonyl)phenyl)acetate typically involves the reaction of 4-(methylsulfonyl)phenylacetic acid with lithium hydroxide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under anhydrous conditions at a temperature range of 20-25°C . The mixture is then heated to 65-70°C to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 2-(4-(methylsulfonyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylacetate derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium 2-(4-(methylsulfonyl)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Studied for its potential use in drug development, particularly as a cyclooxygenase (COX) inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Lithium 2-(4-(methylsulfonyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain . The compound’s sulfonyl group is believed to interact with the active site of the COX enzyme, leading to its inhibition.
Vergleich Mit ähnlichen Verbindungen
Lithium 2-(4-(methylsulfonyl)phenyl)acetate can be compared with other similar compounds, such as:
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
2-(4-(methylsulfonyl)phenyl)benzimidazoles: Known for their selective COX-2 inhibitory activity and anti-inflammatory properties.
Uniqueness
This compound is unique due to its lithium ion, which can influence its reactivity and solubility compared to other similar compounds. This makes it a valuable reagent in various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H9LiO4S |
|---|---|
Molekulargewicht |
220.2 g/mol |
IUPAC-Name |
lithium;2-(4-methylsulfonylphenyl)acetate |
InChI |
InChI=1S/C9H10O4S.Li/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11;/h2-5H,6H2,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
JDRGJANUOSIAKA-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CS(=O)(=O)C1=CC=C(C=C1)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



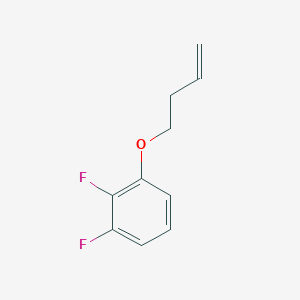
![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)

![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)



